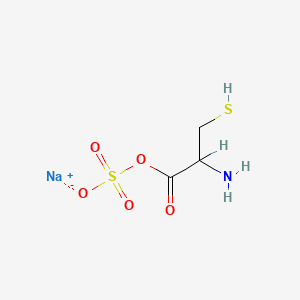
3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate is a chemical compound with significant applications in various scientific fields. It is known for its unique properties and reactivity, making it a valuable compound in research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate typically involves the reaction of 3-mercaptoalanine with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and filtration to obtain the sesquihydrate form.
Análisis De Reacciones Químicas
Types of Reactions
3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.
Major Products
The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can yield various derivatives depending on the substituents involved.
Aplicaciones Científicas De Investigación
3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving thiol-disulfide exchange reactions, which are crucial in protein folding and function.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction is crucial in processes such as enzyme inhibition and protein folding.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Mercaptopropionic acid
- Sodium 3-mercapto-1-propanesulfonate
- 2-Mercaptoethanesulfonic acid
Uniqueness
3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate is unique due to its specific structure, which includes both a thiol group and a sulfate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its sesquihydrate form also provides stability and ease of handling in various applications.
Propiedades
Número CAS |
90802-19-0 |
|---|---|
Fórmula molecular |
C3H6NNaO5S2 |
Peso molecular |
223.2 g/mol |
Nombre IUPAC |
sodium;(2-amino-3-sulfanylpropanoyl) sulfate |
InChI |
InChI=1S/C3H7NO5S2.Na/c4-2(1-10)3(5)9-11(6,7)8;/h2,10H,1,4H2,(H,6,7,8);/q;+1/p-1 |
Clave InChI |
YQPIFAOMJMXDAF-UHFFFAOYSA-M |
SMILES canónico |
C(C(C(=O)OS(=O)(=O)[O-])N)S.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


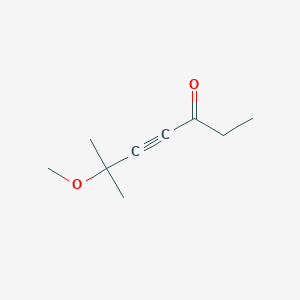
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)



![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
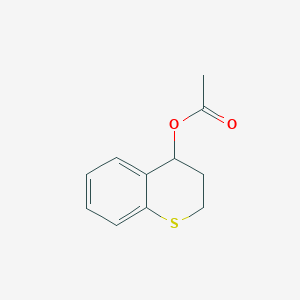
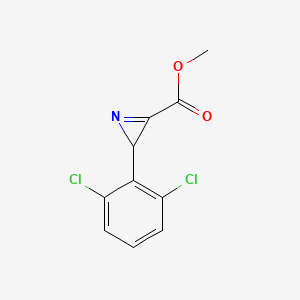

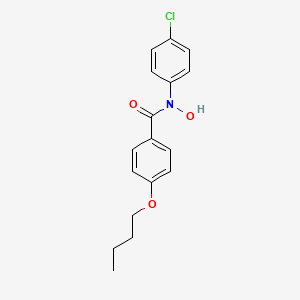
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)
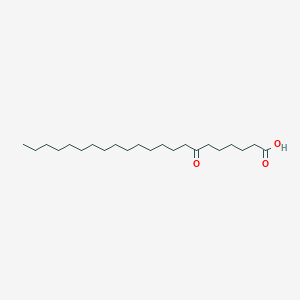
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)

